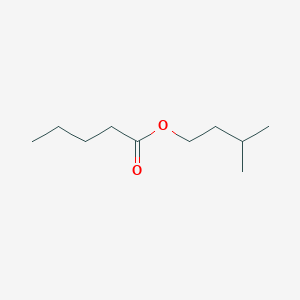

3-Methylbutyl pentanoate

Übersicht

Beschreibung

3-Methylbutyl pentanoate, also known as iso-amyl N-valerate or isopentyl pentanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has an apple and ripe taste.

Wirkmechanismus

Target of Action

Isoamyl valerate, also known as 3-Methylbutyl pentanoate or Isopentyl valerate, is primarily used as a flavoring agent in various food products . The primary targets of Isoamyl valerate are the olfactory receptors in our nose that detect smell. These receptors are activated when they come into contact with Isoamyl valerate, leading to the perception of a specific scent or flavor .

Biochemical Pathways

Its primary role is to interact with sensory receptors to produce a sensory response . It is worth noting that isoamyl valerate can be produced via the leucine degradation pathway in certain yeast species .

Pharmacokinetics

As a flavoring agent, it is generally recognized as safe by the Food and Drug Administration (FDA), and it is typically ingested in small amounts that are unlikely to have significant pharmacokinetic effects .

Result of Action

The primary result of Isoamyl valerate’s action is the perception of a specific flavor or scent. This compound is often described as having a fruity, apple-like aroma . When used in food products, it can enhance the overall flavor profile and provide a pleasant sensory experience for the consumer .

Action Environment

The action of Isoamyl valerate can be influenced by various environmental factors. For example, the perceived intensity of its flavor can be affected by the temperature and pH of the food or drink it is added to. Additionally, the presence of other flavor compounds can also influence the overall perception of Isoamyl valerate’s flavor .

Biologische Aktivität

3-Methylbutyl pentanoate, also known as isopentyl pentanoate, is a fatty acid ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of approximately 172.26 g/mol. This compound is synthesized through the Fischer esterification process involving 3-methylbutanol and pentanoic acid, resulting in a substance characterized by its pleasant fruity aroma. The biological activity of this compound has been the subject of various studies, particularly concerning its potential applications in flavoring, fragrance, and biological interactions.

The synthesis of this compound can be represented by the following reaction:

This reaction is reversible; thus, conditions such as removing water or using excess reactants can drive the formation of the ester.

Flavor and Aroma Profile

This compound is noted for its fruity aroma, contributing to the sensory characteristics of various fruits. It has been studied in the context of flavor compounds, where it plays a role in taste perception and the overall aroma profile of food products. Research indicates that this compound may interact with other flavor compounds, enhancing or altering their sensory properties.

Plant Growth and Development

Studies have suggested that fatty acid esters like this compound may influence plant growth. While specific mechanisms are still under investigation, preliminary findings indicate potential roles in signaling pathways that affect plant development.

Safety and Toxicology

In terms of safety, this compound has been assessed for cytotoxicity and genotoxicity. A Blue-Screen assay indicated negative results for both cytotoxicity and genotoxicity, suggesting that it does not pose significant risks regarding genetic toxicity . Moreover, it has been shown to be non-sensitizing based on read-across data from structurally similar compounds .

Case Studies

- Flavor Compound Analysis : A study comparing aroma-active compounds in different grades of Fenjiu liquor highlighted the importance of esters like this compound in flavor profiles. The research utilized gas chromatography to quantify various compounds, revealing how esters contribute significantly to sensory experiences in beverages .

- Insect Attraction Studies : Research into attractants for Aedes aegypti larvae demonstrated that certain esters could serve as effective lures in vector control strategies. Although this compound was not directly tested, its structural relatives were evaluated for their attractant properties, indicating potential applications in pest management .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to similar fatty acid esters:

| Compound Name | Molecular Formula | Aroma Profile | Applications |

|---|---|---|---|

| This compound | C₁₀H₂₀O₂ | Fruity | Flavoring, fragrance |

| Isoamyl Acetate | C₇H₁₄O₂ | Banana-like | Widely used as a flavoring agent |

| Butyl Octanoate | C₁₂H₂₄O₂ | Complex scent | Food flavoring |

| Ethyl Hexanoate | C₈H₁₆O₂ | Fruity notes | Commonly used in food products |

Wissenschaftliche Forschungsanwendungen

Flavor and Fragrance Industry

3-Methylbutyl pentanoate is recognized for its pleasant fruity aroma, making it suitable for applications in the flavoring and fragrance industries. It contributes to the aroma profiles of various fruits and is studied for its interactions with other flavor compounds, enhancing taste perception in food products .

Biological Effects

Research indicates that this compound may play a role in plant growth and development. Its biological effects are under investigation to understand how it influences metabolic pathways within plants. Additionally, studies have explored its potential as a volatile marker in forensic science, particularly for differentiating human remains from those of other species during decomposition processes .

Material Development

The compound has potential applications in developing new materials, including biofuels and lubricants. Fatty acid esters like this compound are being explored for their renewable properties and lower environmental impact compared to traditional petroleum-based products.

Toxicity Assessment

A comprehensive safety assessment indicates that this compound is not genotoxic and poses minimal risk at typical exposure levels. The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity has been established at approximately 1250 mg/kg/day . Furthermore, environmental assessments suggest that it does not present significant risks to aquatic ecosystems at current usage levels .

Eigenschaften

IUPAC Name |

3-methylbutyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-10(11)12-8-7-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLAMKHIFZBBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174484 | |

| Record name | 3-Methylbutyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

185.00 to 186.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2050-09-1 | |

| Record name | Isoamyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbutyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HQJ459H95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.